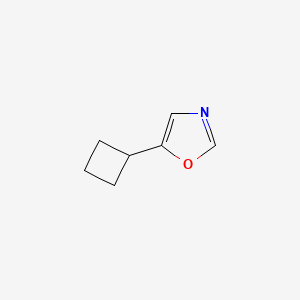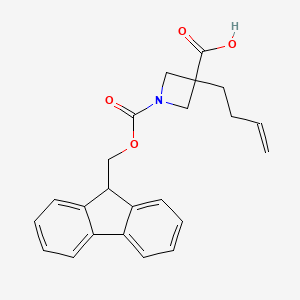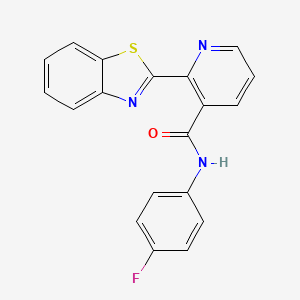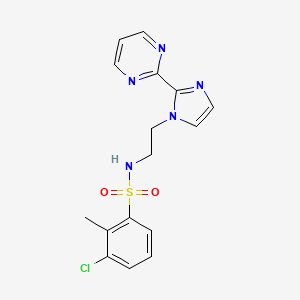
5-Cyclobutyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclobutyl-1,3-oxazole is a heterocyclic compound that contains a five-membered ring with one oxygen atom and one nitrogen atom. This compound is part of the oxazole family, which is known for its wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazole derivatives, including 5-Cyclobutyl-1,3-oxazole, is the van Leusen oxazole synthesis. This method involves the reaction of aldehydes with tosylmethylisocyanides (TosMICs) under basic conditions . The reaction proceeds through a [3+2] cycloaddition mechanism, forming the oxazole ring.
Another approach involves the oxidation of oxazolines to oxazoles. Oxazolines can be prepared from β-hydroxy amides using Deoxo-Fluor® at room temperature . The subsequent oxidation step converts the oxazoline to the corresponding oxazole.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, efficiency, and cost-effectiveness. The van Leusen oxazole synthesis is particularly favored for its high yield and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles.
Substitution: Functionalization of the oxazole ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Deoxo-Fluor® is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Various electrophiles and nucleophiles can be used to introduce different functional groups onto the oxazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines yields oxazoles, while substitution reactions can introduce a variety of functional groups onto the oxazole ring .
Scientific Research Applications
5-Cyclobutyl-1,3-oxazole has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Medicinal Chemistry: Oxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities. This compound may be explored for similar therapeutic potentials.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Industrial Applications: Oxazole derivatives are used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1,3-oxazole depends on its specific application. In medicinal chemistry, oxazole derivatives often interact with biological targets such as enzymes and receptors. The presence of the oxazole ring allows for various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity .
Comparison with Similar Compounds
5-Cyclobutyl-1,3-oxazole can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
The unique cyclobutyl group in this compound distinguishes it from these compounds and may impart unique chemical and biological properties.
Properties
IUPAC Name |
5-cyclobutyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6(3-1)7-4-8-5-9-7/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDYAHQYSOJSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2771410.png)

![3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2771412.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2771413.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2771415.png)
![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2771418.png)
![N-[(4-chlorophenyl)methyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2771420.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2771423.png)
![4-Methoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B2771424.png)
![Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2771425.png)
![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2771426.png)

